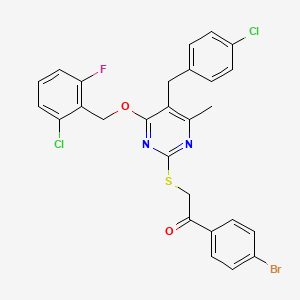

![molecular formula C18H32O16 B13920909 (2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)

(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

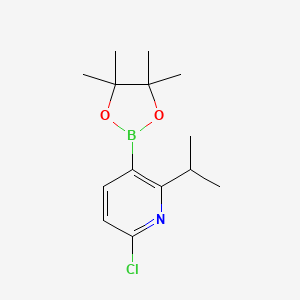

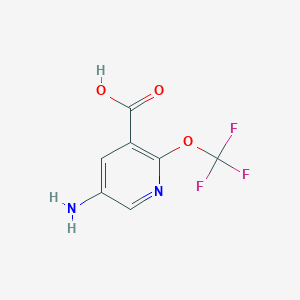

3’-Galactosyllactose is a lactose-based trisaccharide containing a β-galactopyranosyl residue at the 3’-position. It is one of the several galactosyllactoses found in human milk and is known for its potential health benefits, particularly in promoting a healthy gut microbiota .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Galactosyllactose involves the use of commercially available lactose as a starting material. The process typically includes enzymatic or chemical methods to introduce the β-galactopyranosyl residue at the 3’-position. One common method involves the use of β-galactosidase for transgalactosylation reactions .

Industrial Production Methods: Industrial production of 3’-Galactosyllactose is achieved through large-scale enzymatic processes. These processes are designed to be cost-effective and efficient, allowing for the production of gram-scale quantities of the compound with high purity .

化学反应分析

Types of Reactions: 3’-Galactosyllactose primarily undergoes hydrolysis and fermentation reactions. It is resistant to digestion in the upper gastrointestinal tract and is fermented by colonic microbiota to produce short-chain fatty acids .

Common Reagents and Conditions: The enzymatic synthesis of 3’-Galactosyllactose typically involves β-galactosidase under mild conditions. The fermentation process involves the use of colonic microbiota under anaerobic conditions .

Major Products Formed: The major products formed from the fermentation of 3’-Galactosyllactose are short-chain fatty acids, which include acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health .

科学研究应用

3’-Galactosyllactose has been extensively studied for its potential health benefits. It is known to promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This compound has been shown to enhance the production of short-chain fatty acids, which are important for gut health .

In addition to its role in gut health, 3’-Galactosyllactose has been investigated for its potential to protect the intestinal barrier from damage. Studies have shown that it can reduce inflammation and improve the integrity of the intestinal barrier .

作用机制

The beneficial effects of 3’-Galactosyllactose are primarily mediated through its fermentation by colonic microbiota. The fermentation process produces short-chain fatty acids, which have anti-inflammatory properties and help maintain the integrity of the intestinal barrier . Additionally, 3’-Galactosyllactose has been shown to stimulate the growth of beneficial gut bacteria, further contributing to its positive effects on gut health .

相似化合物的比较

4’-Galactosyllactose: Contains the β-galactopyranosyl residue at the 4’-position.

6’-Galactosyllactose: Contains the β-galactopyranosyl residue at the 6’-position.

Uniqueness: While all galactosyllactoses share similar structural features, 3’-Galactosyllactose has been specifically noted for its ability to protect the intestinal barrier and promote the growth of beneficial gut bacteria . This makes it a unique and valuable compound in the field of gut health research.

属性

分子式 |

C18H32O16 |

|---|---|

分子量 |

504.4 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)10(25)15(31-4)18(30)13(27)6(3-21)33-17(14(18)28)34-12-5(2-20)32-16(29)11(26)9(12)24/h4-17,19-30H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13+,14+,15?,16?,17+,18+/m1/s1 |

InChI 键 |

JOICDOYVIROQLZ-QBIAZDQHSA-N |

手性 SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)[C@@]2([C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)C2(C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)

![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)

![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)

![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)

![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)